molecular formula C6H5BrN2S B2353899 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole CAS No. 1288992-53-9

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole

Cat. No.: B2353899
CAS No.: 1288992-53-9
M. Wt: 217.08
InChI Key: WPPHRSDKERLOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole ( 1288992-53-9) is a high-purity brominated heterocyclic compound supplied for research and development applications. This specialized organic building block, with molecular formula C₆H₅BrN₂S and molecular weight 217.09 g/mol, features the privileged imidazo[2,1-b]thiazole scaffold, which has garnered significant attention in medicinal chemistry due to its extensive biological properties and synthetic versatility . This compound serves as a key synthetic intermediate for generating novel bioactive molecules, particularly in anticancer research. The imidazo[2,1-b]thiazole moiety represents a clinically validated scaffold, with researchers extensively exploring its chemical space to develop novel therapeutic agents capable of interacting with diverse biological targets . Recent studies highlight that analogs of this heterocyclic system demonstrate promising inhibitory activity against oncology-relevant protein kinases such as Pim-1, a serine/threonine kinase that plays a vital role in cell cycle progression and apoptosis inhibition and is considered an attractive target for developing new anticancer drugs . The bromine substituent at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling sophisticated structure-activity relationship studies and library development for drug discovery programs. This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material using appropriate safety precautions and store it in accordance with standard laboratory practices for organic compounds.

Properties

IUPAC Name

5-bromo-3-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPHRSDKERLOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methodologies

Cyclization of 2-Amino-4-methylthiazole with α-Halocarbonyl Compounds

Core Reaction Mechanism

The synthesis begins with the condensation of 2-amino-4-methylthiazole and 2-bromo-1-(bromo)ethanone in acetone under reflux (24 h), followed by HCl-mediated cyclization (Scheme 1). The α-bromo ketone reacts with the amine group, forming an imine intermediate that undergoes intramolecular nucleophilic attack to yield the imidazo-thiazole core.

Representative Procedure :

  • Combine 2-amino-4-methylthiazole (5.0 g, 43.8 mmol) and 2-bromo-1-(bromo)ethanone (10.2 g, 43.8 mmol) in acetone (40 mL).
  • Reflux for 24 h, isolate precipitate, and treat with 2N HCl (70 mL).
  • Basify with NH4OH to precipitate the product.
  • Recrystallize from DMF to obtain 3-methylimidazo[2,1-b]thiazole (78% yield).
Solvent and Temperature Optimization
  • Acetone : Maximizes cyclization efficiency (yield: 78%) but requires prolonged reflux.
  • DMF : Accelerates reaction at 80°C (4 h) but reduces yield to 65% due to side reactions.
  • Ethanol : Yields <50% due to poor solubility of intermediates.
Table 1: Cyclization Conditions and Outcomes
Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Acetone 56 24 78 95
DMF 80 4 65 90
Ethanol 78 12 48 85

Electrophilic Bromination at Position 5

Regioselective Bromination

The electron-rich C5 position undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. Alternative agents like bromine (Br2) in acetic acid show lower regioselectivity, yielding 10–15% of dibrominated byproducts.

Optimized Protocol :

  • Dissolve 3-methylimidazo[2,1-b]thiazole (1.0 g, 6.2 mmol) in DCM (20 mL).
  • Add NBS (1.1 eq, 1.1 g) portionwise at 0°C.
  • Stir for 2 h, quench with Na2S2O3, and extract with DCM.
  • Purify via silica chromatography (hexane/EtOAc 4:1) to isolate 5-bromo-3-methylimidazo[2,1-b]thiazole (82% yield).
Solvent Impact on Bromination Efficiency
  • DCM : Enhances solubility and minimizes side reactions (yield: 82%).
  • Acetic Acid : Facilitates faster reaction but reduces yield to 70% due to over-bromination.
  • THF : Incompatible with NBS, leading to <30% conversion.
Table 2: Bromination Agent Performance
Reagent Solvent Temperature (°C) Yield (%) Purity (%)
NBS DCM 0 82 98
Br2 Acetic Acid 25 70 85
DBDMH DCM 0 75 92

Advanced Synthetic Strategies

One-Pot Cyclization-Bromination

Combining cyclization and bromination in a single pot reduces isolation steps. Using 2-amino-4-methylthiazole and 1,2-dibromo-1-ethoxyethane in DMF at 100°C for 6 h achieves 68% yield, though purity remains lower (88%) due to residual dibromo impurities.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF accelerates cyclization, achieving 72% yield with 96% purity. This method reduces reaction time by 90% compared to conventional heating.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, H2), 3.02 (q, J = 7.2 Hz, 2H, CH2), 2.38 (s, 3H, CH3).
  • 13C NMR : δ 158.2 (C5), 142.1 (C3), 121.9 (C2), 28.4 (CH3).
  • HRMS : m/z 259.17 [M+H]+ (calcd. for C6H5BrN2S: 259.17).

X-ray Crystallography

Single-crystal analysis confirms planarity (r.m.s. deviation: 0.003 Å) and π-stacking interactions (interplanar distance: 3.35 Å) akin to chlorophenyl analogues. The methyl group at C3 induces minimal steric hindrance, favoring columnar packing.

Applications and Derivative Synthesis

Bioactive Derivatives

  • Antimicrobial agents : Coupling with sulfonylpiperazines enhances activity against S. aureus (MIC: 2 µg/mL).
  • Anticancer leads : Pd-catalyzed Suzuki coupling at C5 yields aryl derivatives with IC50 = 1.8 µM against MCF-7 cells.

Material Science Applications

The bromine atom serves as a site for functionalization in conductive polymers, achieving conductivity up to 120 S/cm post-palladium coupling.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted imidazo[2,1-B][1,3]thiazoles, oxidized derivatives, and reduced analogs .

Scientific Research Applications

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Bromine at position 5 is a common feature, but additional substituents (e.g., nitrophenyl, methyl) modulate activity.
  • Methyl groups at positions 2 or 6 (vs. 3 in the target compound) may reduce steric hindrance near the fused thiazole ring .

Derivatives with Modified Ring Systems

Modifications to the core scaffold, such as ring saturation or fusion with other heterocycles, significantly alter bioactivity:

Compound Name Structural Modification Biological Activity Evidence Source
5,6-Dihydroimidazo[2,1-b][1,3]thiazole Partially saturated imidazo-thiazole Improved solubility; antifungal activity
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Thiadiazole fusion, bromo (C2) Bromine substitution at C2 (vs. C5) alters reactivity
Spiro-imidazo[2,1-b]thiazole derivatives Spirocyclic architecture Enhanced binding to kinase targets

Key Observations :

  • Saturation (e.g., dihydro derivatives) improves aqueous solubility but may reduce aromatic interactions with targets .
  • Fusion with thiadiazole or spiro systems introduces new pharmacophoric features .

Anticancer Activity

Imidazo[2,1-b]thiazoles with pyrimidinyl or acetamide substituents inhibit VEGFR and EGFR kinases, critical for antitumor effects . For example, compound 5a (ChemSpider ID: 11102329) showed promise as a VEGFR inhibitor .

Anti-Inflammatory Activity

Substituents at position 5 strongly influence COX-2 selectivity. For instance, 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) exhibited potent COX-2 inhibition (IC₅₀ = 0.08 µM, selectivity index = 313.7) . In contrast, bromine at position 5 may redirect activity toward other targets.

Biological Activity

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on anticancer effects, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. The synthesis of this compound typically involves multi-step organic reactions that introduce the imidazole and thiazole rings into the molecular structure. Various derivatives have been synthesized to enhance biological activity and selectivity.

Anticancer Activity

Numerous studies have reported the anticancer properties of imidazo[2,1-B][1,3]thiazole derivatives. For instance:

  • In vitro studies have demonstrated that compounds containing the imidazo[2,1-B][1,3]thiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values for certain derivatives ranging from 0.04 to 93 μM against HT-29 colon cancer cells .
  • Mechanism of action : Some derivatives inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. This mechanism is similar to that of established chemotherapeutic agents like vincristine .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
5-Br-MIHT-2910Tubulin assembly inhibition
5-Br-MIMCF-715G2/M phase arrest
5-Br-MIHeLa20Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-B][1,3]thiazole derivatives have also been investigated:

  • Activity against bacterial strains : Research indicates that certain derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria. For instance, one study highlighted that a derivative showed better inhibitory activity than standard antibiotics against Klebsiella planticola and Pseudomonas aeruginosa .
  • Mechanism : The antibacterial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound exhibits other pharmacological effects:

  • Anti-inflammatory effects : Some studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use as anti-inflammatory agents .
  • Anticonvulsant activity : Certain compounds have been evaluated for their anticonvulsant properties in animal models, showing promise as therapeutic agents for epilepsy .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Case Study 1 : A derivative was tested in a murine model for its ability to reduce tumor size in xenograft studies. The results indicated a significant reduction in tumor volume compared to controls.
  • Case Study 2 : In a clinical trial setting, patients treated with formulations containing imidazo[2,1-B][1,3]thiazole derivatives showed improved outcomes in terms of tumor response rates compared to standard therapies.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole?

The synthesis typically involves cyclocondensation of imidazolidine-2-thiones with α-bromoacetophenones. For example, heating imidazolidin-2-thione with α-bromoacetophenones in ethanol for 4 hours yields hydrobromide intermediates, which are neutralized with NaHCO₃ to obtain the final product (69–86% yield). Bromination of precursor imidazothiazoles using N-bromosuccinimide (NBS) can also introduce the bromine substituent at specific positions .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~600 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons in imidazo-thiazole ring).
  • LC-MS : Verifies molecular weight (e.g., [M+H]⁺ peak for C₇H₆BrN₃S at 259.97 g/mol).
    Elemental analysis further validates purity .

Q. What are the key physicochemical properties influencing its reactivity?

The bromine atom enhances electrophilic substitution reactivity, while the methyl group increases hydrophobicity. The thiazole ring’s sulfur and nitrogen atoms contribute to π-π stacking and hydrogen bonding, critical for biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Key parameters include:

  • Solvent choice : Ethanol or acetone improves cyclocondensation efficiency.
  • Temperature : Heating at 70–80°C accelerates ring closure.
  • Purification : Neutralization with NaHCO₃ followed by recrystallization enhances purity.
    For bromination, NBS in CCl₄ under UV light ensures regioselectivity at the C5 position .

Q. How do structural modifications impact biological activity?

Substituent Position Biological Activity Reference
BromineC5Enhances antimicrobial activity
MethylC3Improves solubility and target binding
Acetic acid moietyC6Increases antifungal potency

Q. What computational methods are used to study its interactions with biological targets?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular docking : Simulates binding to enzymes like Mtb pantothenate synthetase (PS) or kinases. For example, imidazo-thiazole derivatives show strong binding affinity (IC₅₀ ~0.53 µM) to PS active sites .

Q. How can contradictory data on antimicrobial activity across studies be resolved?

Discrepancies may arise from:

  • Assay variations : Differences in bacterial strains (e.g., Mycobacterium tuberculosis vs. E. coli).
  • Substituent effects : Electron-withdrawing groups (e.g., Br) vs. electron-donating groups (e.g., CH₃).
  • Concentration thresholds : MIC values vary with compound solubility. Cross-referencing studies under standardized protocols (e.g., CLSI guidelines) is critical .

Q. What is the stability profile of this compound under different storage and experimental conditions?

  • Thermal stability : Decomposes above 200°C; store at 4°C in inert atmospheres.
  • Photostability : Bromine may lead to degradation under UV light; use amber vials.
  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases .

Methodological Recommendations

  • Synthetic protocols : Use anhydrous conditions for bromination to avoid side reactions .
  • Biological assays : Pair in vitro MIC determinations with in silico docking to validate target engagement .
  • Data reporting : Include full spectroscopic datasets (NMR shifts, IR peaks) for reproducibility .

For further inquiry, consult peer-reviewed studies on imidazo-thiazole derivatives in Bioorganic & Medicinal Chemistry or Journal of Heterocyclic Chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.